5,5-Bis(benzylsulfanyl)pentane-1,2,3,4-tetrol
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Overview
Description
5,5-Bis(benzylsulfanyl)pentane-1,2,3,4-tetrol is an organic compound with the molecular formula C19H24O4S2 It is characterized by the presence of two benzylsulfanyl groups attached to a pentane backbone with four hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(benzylsulfanyl)pentane-1,2,3,4-tetrol typically involves the reaction of a pentane derivative with benzyl mercaptan under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis(benzylsulfanyl)pentane-1,2,3,4-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Mechanism of Action
The mechanism of action of 5,5-Bis(benzylsulfanyl)pentane-1,2,3,4-tetrol involves its interaction with specific molecular targets. The benzylsulfanyl groups may interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Bis(butylsulfanyl)pentane-1,2,3,4-tetrol
- 5,5-Bis(ethylsulfanyl)pentane-1,2,3,4-tetrol
Uniqueness
5,5-Bis(benzylsulfanyl)pentane-1,2,3,4-tetrol is unique due to the presence of benzylsulfanyl groups, which impart distinct chemical properties compared to its butyl or ethyl analogs. These properties include differences in reactivity, solubility, and potential biological activity .
Properties
CAS No. |
40733-11-7 |
---|---|
Molecular Formula |
C19H24O4S2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5,5-bis(benzylsulfanyl)pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C19H24O4S2/c20-11-16(21)17(22)18(23)19(24-12-14-7-3-1-4-8-14)25-13-15-9-5-2-6-10-15/h1-10,16-23H,11-13H2 |
InChI Key |
BEZCZIJEWKDEGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C(C(C(CO)O)O)O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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